Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities and applications in medicinal chemistry. The compound's unique structural features contribute to its potential therapeutic properties, making it a subject of interest in various scientific studies.
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is classified as an imidazo[1,2-a]pyridine derivative. It has a molecular formula of and a molecular weight of approximately 234.25 g/mol. The compound is cataloged under the CAS number 854515-82-5, with additional identifiers such as InChI Key ZXDBHCOGVIUJJG-UHFFFAOYSA-N, which are used for its identification in chemical databases like PubChem and EPA DSSTox.
The synthesis of Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be achieved through various methods:
The choice of method depends on the desired yield, purity, and specific application of the compound.
The molecular structure of Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate features:
Key structural data include:
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo several chemical transformations:
Common reagents include molecular bromine and sodium methoxide. The products formed depend on the specific conditions and reagents used in each reaction .
The mechanism of action for Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves interactions at the molecular level with various biomolecules:
Research indicates that this compound exhibits potential antimicrobial and anticancer activities through these mechanisms, although specific targets are still being investigated .
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically appears as a solid at room temperature. Its melting point ranges from to , indicating its stability under standard laboratory conditions.
The compound's solubility can vary based on solvent polarity but generally shows moderate solubility in organic solvents due to its hydrophobic methoxy group. Its reactivity profile includes susceptibility to oxidation and substitution reactions under appropriate conditions .
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific applications:
Research continues to explore its full potential in various fields including pharmacology and toxicology, emphasizing its significance in drug development and therapeutic applications .
The imidazo[1,2-a]pyridine (IP) scaffold emerged as a privileged heterocyclic system in medicinal chemistry due to its drug-like properties, synthetic versatility, and diverse pharmacological profiles. Early applications focused on central nervous system disorders, exemplified by zolpidem (insomnia) and alpidem (anxiolytic), which demonstrated favorable pharmacokinetic profiles attributed to the scaffold’s balanced lipophilicity and hydrogen-bonding capacity [1]. The scaffold’s "drug-preconceived" status stems from its:
This versatility facilitated its expansion into anti-infective research, particularly against Mycobacterium tuberculosis (Mtb), where the urgent need for novel agents against drug-resistant strains demanded innovative chemotypes [1] [4].
Strategic functionalization of the IP core enables precise modulation of physicochemical and pharmacological properties. Key structure-activity relationship (SAR) principles established for antimycobacterial IP derivatives include:
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Bioactivity
Position | Substituent | Biological Impact | Representative Compound |
---|---|---|---|
C-2 | Methyl | ↑ Metabolic stability, → Lipophilicity (minimal increase) | Telacebec (Q203) |
C-3 | Carboxamide | ↑ Target engagement (QcrB inhibition), ↓ Cytotoxicity | Q203 derivatives [1] |
C-3 | Ester | Synthetic handle for carboxamide synthesis, ↑ Metabolic lability | Ethyl 7-methoxy-2-methyl-IP-3-carboxylate [3] [5] |
C-7 | Methoxy | → Solubility, → Electronic effects, ↑ Passive diffusion | Ethyl 7-methoxy-2-methyl-IP-3-carboxylate [3] |
C-7 | Lipophilic groups | ↑ Potency (often) but risk ↑ Cytotoxicity and ↓ Solubility | Moraski's biaryl ethers [1] |
The C-3 ester group in ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1644071-15-7) serves as a versatile synthetic intermediate for generating carboxamide bioisosteres. This is critical because carboxamides at C-3 consistently demonstrate superior antitubercular activity and target specificity versus esters [1] [4]. The C-2 methyl group provides steric protection against metabolic degradation while minimizing lipophilicity increases, and the C-7 methoxy group balances solubility and membrane permeability – a design strategy validated in multiple anti-TB IP series [3] [4].
The IP scaffold transitioned from general antimicrobial applications to targeted antitubercular agents through scaffold-hopping and rational design approaches:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8